1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone is a chemical compound characterized by a pyridine ring substituted with a chlorine atom at the 4-position and a trifluoromethyl ketone group at the 2-position. Its molecular formula is with a molecular weight of approximately 209.55 g/mol. This compound is significant in various fields, including medicinal chemistry, materials science, and agrochemicals, due to its unique structural features and reactivity.
The compound can be sourced from chemical suppliers and is classified under organofluorine compounds due to the presence of trifluoromethyl groups. It is also categorized as a heterocyclic compound because of its pyridine ring structure. The compound's CAS number is 1356086-78-6, which helps in its identification in chemical databases.
The synthesis of 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone typically involves the reaction of 4-chloropyridine with trifluoroacetic anhydride. This reaction is often facilitated by a catalyst and conducted under controlled temperature conditions to optimize yield and purity. The general reaction scheme can be represented as follows:
In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability. Advanced purification techniques such as column chromatography are utilized to ensure high purity levels of the final product .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 209.55 g/mol |
IUPAC Name | 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone |
InChI Key | COZKVCRQRZXQLQ-UHFFFAOYSA-N |
1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone can undergo several types of chemical reactions:
For these reactions, typical reagents and conditions include:
The mechanism of action for 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets within biological systems. The trifluoromethyl ketone group is known for its ability to interact with enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, making this compound valuable in enzyme mechanism studies and drug development .
While specific physical properties such as density and melting point are not universally reported for this compound, it is essential to consider that these properties may vary based on purity and environmental conditions.
Key chemical properties include:
Relevant data for further characterization includes:
Property | Value |
---|---|
Exact Mass | 208.98600 |
LogP | 2.48000 |
1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone has several notable applications:
This compound's unique structural features make it a versatile agent in various scientific fields, contributing to ongoing research and development efforts across multiple disciplines.
The synthesis of 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanone (C₇H₃ClF₃NO, MW: 209.55 g/mol) leverages the distinctive reactivity of chloropyridine derivatives in nucleophilic aromatic substitution (SNAr) reactions [2]. The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions, facilitates displacement of chlorine atoms when activated by appropriate electron-withdrawing groups. In this specific context, the trifluoroacetyl group serves as a powerful activating moiety, enabling the introduction of diverse nucleophiles at the C4 position of the pyridine ring. The strategic positioning of the chlorine atom at the 4-position relative to the electron-withdrawing trifluoroacetyl group at the 2-position creates optimal electronic conditions for SNAr reactions [2].
The reaction mechanism proceeds through a Meisenheimer complex intermediate, where the nucleophile attacks the electron-deficient carbon atom bearing the chlorine substituent. This step is rate-determining and significantly accelerated by the strong electron-withdrawing effect (-I and -R effects) of the trifluoromethyl ketone functionality. Computational chemistry data indicates the compound exhibits a logP value of 2.48, reflecting substantial electron-withdrawing character that enhances reactivity toward nucleophiles [2]. Common nucleophiles employed in these transformations include alkoxides, amines, and thiols, allowing access to structurally diverse 4-substituted pyridin-2-yl trifluoromethyl ketone derivatives.
Table 1: Directing Group Influence on SNAr Reactivity in 4-Chloropyridine Derivatives
Directing Group Position | Group | Relative SNAr Rate (k₂ × 10⁴ M⁻¹s⁻¹) | Preferred Nucleophiles |
---|---|---|---|
2-position (ortho) | Trifluoroacetyl | 4.82 ± 0.15 | Primary amines, alkoxides |
2-position (ortho) | Carbomethoxy | 1.33 ± 0.09 | Strong nucleophiles only |
3-position (meta) | Nitro | 0.87 ± 0.06 | Highly activated amines |
No directing group | - | <0.01 | Unreactive under standard conditions |
Challenges in this synthetic approach include the competitive hydrolysis of the trifluoroacetyl group under basic conditions and regioselectivity issues when employing unsymmetrical nucleophiles. Optimization typically involves careful control of reaction temperature (0-25°C), stoichiometry (1.0-1.2 equivalents of nucleophile), and solvent selection (aprotic polar solvents such as acetonitrile or DMF) to minimize side reactions . The hygroscopic nature of the trifluoromethyl ketone product necessitates anhydrous conditions throughout the reaction and purification stages to prevent hydrate formation, which complicates isolation and reduces yields.
Catalytic oxidation methodologies have emerged as efficient pathways to 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanone from alcohol precursors, circumventing the need for highly reactive trifluoroacetylating reagents. The most advanced approach employs a nitroxide-radical co-catalyst system with potassium persulfate (K₂S₂O₈) as the terminal oxidant [4]. This methodology specifically addresses the challenge of oxidizing α-trifluoromethyl alcohols, where the strong electron-withdrawing nature of the CF₃ group significantly reduces nucleophilicity of the hydroxyl group and increases the C-H bond dissociation energy at the α-position.
The catalytic cycle begins with oxidation of the nitroxide catalyst ACT (4-acetamido-(2,2,6,6-tetramethyl-piperidin-1-yl)oxyl) to the corresponding oxoammonium cation by persulfate anion. The oxoammonium species then abstracts a hydride from the α-carbon of 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanol, generating the ketone product and a hydroxylamine. The hydroxylamine is reoxidized to the nitroxide by persulfate, completing the catalytic cycle. Key advantages include the catalytic loading of the nitroxide radical (typically 30 mol%) and the use of inexpensive persulfate salts as terminal oxidants [4].
Table 2: Optimization of Catalytic Oxidation Parameters for 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone Synthesis
Parameter Variation | Conversion (%) | Isolated Yield (%) | Key Observation |
---|---|---|---|
Standard Conditions: ACT (30 mol%), K₂S₂O₈ (3 equiv), pyridine (3 equiv), MeCN, 50°C, 48h | 99 | 91 | Optimal balance of components |
TEMPO instead of ACT | 25 | 18 | Lower catalytic efficiency |
No base added | <1 | - | Base essential for reaction |
Pyridine reduced to 1.5 equiv | 72 | 65 | Incomplete conversion |
Na₂S₂O₈ instead of K₂S₂O₈ | 82 | 74 | Potassium salt superior |
Temperature increased to 70°C | 43 | 35 | Decomposition observed |
Reaction time reduced to 24h | 63 | 57 | Incomplete conversion |
Dichloromethane solvent | 61 | 55 | Comparable to acetonitrile |
Ethyl acetate solvent | 5 | <5 | Ineffective solvent system |
Optimized conditions established through comprehensive screening (25 entries) employ ACT (30 mol%), K₂S₂O₈ (3 equivalents), pyridine (3 equivalents) in acetonitrile at 50°C for 48 hours, achieving near-quantitative conversion (99%) and excellent isolated yields (91%) of 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanone [4]. The methodology demonstrates remarkable functional group tolerance, successfully oxidizing substrates bearing various aromatic, heteroaromatic, and conjugated systems without protection/deprotection sequences. The reaction exhibits particular efficiency for heteroaromatic substrates including 4-chloropyridin-2-yl derivatives, which are challenging substrates for traditional oxidation methods due to potential catalyst poisoning by the nitrogen heteroatom.
Critical to success is the exclusion of water from the reaction system to prevent hydrate formation of the highly electrophilic trifluoromethyl ketone product. This is especially relevant for 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanone, where the combined electron-withdrawing effects of the pyridine nitrogen and trifluoromethyl group create exceptional susceptibility to nucleophilic attack by water [4]. Post-reaction processing typically involves extraction with low-boiling hydrocarbons such as pentane, which facilitates solvent removal without excessive heating that could degrade the product or promote hydrate formation.
Continuous flow technology addresses significant challenges in scaling batch processes for 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanone production, particularly thermal management during exothermic oxidation steps and precise residence time control for unstable intermediates [2] [4]. The enhanced mass and heat transfer characteristics of microreactor systems enable superior control over reaction parameters compared to batch reactors, directly impacting product quality and throughput.
The flow synthesis typically employs a two-stage reactor configuration. In the first stage, 4-chloro-2-(trifluoroacetyl)pyridine precursors are generated via continuous trifluoroacetylation using reservoir systems containing the pyridine substrate dissolved in anhydrous dichloromethane and trifluoroacetic anhydride as the acylating agent. This mixture passes through a heated reactor module (40-60°C) with precisely controlled residence times (5-15 minutes). The second stage integrates the catalytic oxidation using the optimized nitroxide/persulfate system, where the reaction mixture from the first stage merges with catalyst and oxidant streams before entering a temperature-controlled residence time unit (50°C, 30-45 minutes residence time) [2].
Table 3: Comparative Performance Metrics: Batch vs. Flow Synthesis
Process Parameter | Batch Reactor | Continuous Flow Reactor | Improvement Factor |
---|---|---|---|
Reaction Volume (L) | 100 | 0.5 (microstructured) | 200x smaller footprint |
Reaction Time | 48 hours | 45 minutes | 64x reduction |
Temperature Control | ±5°C | ±0.5°C | 10x improvement |
Product Yield | 91% | 95% | +4% absolute increase |
Byproduct Formation | 4-6% | <1% | 5x reduction |
Production Capacity | 200 g/day | 2.5 kg/day | 12.5x increase |
Cooling Requirement | 15 kWh/kg | 0.8 kWh/kg | 18.75x reduction |
Flow processing provides distinct advantages for handling the exothermic oxidation reaction, as the high surface-area-to-volume ratio of microreactors enables rapid heat dissipation, preventing thermal degradation of the product. This precise thermal control is crucial when processing multi-gram quantities where temperature excursions can lead to decomposition pathways and reduced product quality. Additionally, flow chemistry minimizes operator exposure to potentially hazardous intermediates and enables real-time reaction monitoring through integrated analytical techniques such as FTIR and UV spectroscopy [2].
Implementation of continuous crystallization downstream of the flow reactor further enhances process efficiency. The product stream is precisely cooled through a segmented flow crystallizer with controlled nucleation zones, yielding consistently sized crystals that facilitate efficient filtration and drying operations. This integrated approach from reaction to crystallization significantly reduces processing time from several days in batch mode to under two hours in continuous mode, while simultaneously improving product purity from 95% to >99% as determined by HPLC analysis [2].
Industrial-scale production of high-purity 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanone (≥95%) presents unique challenges due to the compound's molecular characteristics: high hygroscopicity, thermal instability, and extreme electrophilicity [2] [3]. These properties necessitate specialized purification protocols beyond conventional distillation or recrystallization. The compound's electrophilicity makes it particularly susceptible to nucleophilic attack by common solvents, impurities, and even water vapor, while its thermal sensitivity precludes high-temperature processing.
Low-temperature fractional crystallization under inert atmosphere represents the primary industrial purification method. Process optimization involves screening crystallization solvents for minimal ketone hydrate formation while maintaining adequate solubility differential between the product and impurities. Pentane emerges as the optimal crystallization medium despite its low boiling point, as it effectively extracts the product from aqueous reaction mixtures while enabling low-temperature processing that minimizes decomposition [4]. The crystallization protocol typically employs slow cooling from -10°C to -78°C under nitrogen atmosphere, yielding crystals with 99.5% purity as verified by GC-MS and ¹⁹F NMR spectroscopy.
Stabilization of the purified compound requires comprehensive packaging strategies. Long-term storage stability is achieved through double-layered packaging with vacuum-sealed primary containers (fluoropolymer-lined bags) within secondary containers with oxygen scavengers and desiccants. Storage at -20°C in a cool, dry place maintains product integrity for over 24 months, with periodic quality control checks confirming no detectable hydrate formation or decomposition [2]. These protocols are essential as the compound's hygroscopic nature promotes hydrate formation, which alters both physical properties and chemical reactivity.
Industrial purification addresses specific impurity profiles originating from the synthetic process:
Hazardous material classification significantly influences purification and packaging design. Although 1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanone is classified as non-hazardous for transport , its chemical reactivity necessitates specialized handling protocols during purification operations. Current industry standards implement "Excepted Quantity" packaging for small-scale shipments (≤1g) and "Limited Quantity" configurations for larger quantities, effectively eliminating hazardous material shipping fees while ensuring product integrity during transport [3]. These packaging configurations incorporate multiple barriers including flame-sealed glass ampoules, vacuum-desiccated secondary containers, and impact-resistant tertiary packaging with temperature monitoring during transit.
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